1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride
Overview
Description
1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium; chloride is a complex organic compound with the following molecular formula: C₂₃H₃₁NO₂Cl . Let’s break down its components:
- 1,2-Bis(ethenyl)benzene : This part consists of a benzene ring with two vinyl (ethenyl) groups attached at adjacent carbon atoms. It contributes to the overall structure and reactivity.
- (2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium : This segment contains a phenyl group (phenylmethyl), an ethenyl group (2-ethenyl), a hydroxyethyl group, and a dimethylazanium moiety. The presence of these functional groups suggests potential biological activity or reactivity.
Synthesis Analysis
The synthesis of this compound involves the reaction between an aromatic aldehyde and o-phenylenediamine. Specifically, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained. However, in the absence of sulfur, quinoxaline is formed in 1,4-dioxane1.
Molecular Structure Analysis
The molecular structure of 1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium; chloride comprises the various functional groups mentioned earlier. The arrangement of atoms and bonds determines its chemical properties and behavior.
Chemical Reactions Analysis
1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium; chloride may participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Further studies are needed to explore its reactivity with specific reagents.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 353.5 g/mol.
- Density : Not specified.
- Boiling Point : Not specified.
- Melting Point : Not specified.
Safety And Hazards
As with any chemical compound, precautions should be taken when handling 1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium; chloride. Consult Material Safety Data Sheets (MSDS) for specific safety information.
Future Directions
Future research should focus on:
- Elucidating its biological activity.
- Investigating potential applications in catalysis or materials science.
- Assessing its toxicity and environmental impact.
properties
IUPAC Name |
1,2-bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO.C10H10.ClH/c1-4-12-7-5-6-8-13(12)11-14(2,3)9-10-15;1-3-9-7-5-6-8-10(9)4-2;/h4-8,15H,1,9-11H2,2-3H3;3-8H,1-2H2;1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMXNMXCFHCAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979173 | |
Record name | N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6454543 | |
CAS RN |
63181-94-2 | |
Record name | Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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